1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2,2-difluoroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)30-15-16-31(27(30,28)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXXWTOSPDVNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2(F)F)C3=C(C=CC=C3C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,6-Diisopropylaniline with Glyoxal
A solution of 2,6-diisopropylaniline (2.00 equiv) in methanol is treated with aqueous glyoxal (40% w/w, 1.00 equiv) and catalytic formic acid at 0°C. The mixture is warmed to room temperature and stirred for 72 hours, yielding N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine as a yellow precipitate. This diimine intermediate is isolated via filtration and washed with methanol and diethyl ether (64% yield).
Cyclization with Paraformaldehyde and Hydrochloric Acid
The diimine is reacted with paraformaldehyde (1.00 equiv) in a mixture of tetrahydrofuran (THF) and 4M hydrochloric acid (1.40 equiv) at 40°C for 48 hours. The resulting suspension is cooled, filtered, and washed with THF and diethyl ether to obtain IPr·HCl as a white powder (78% yield).
Table 1: Key Reaction Parameters for Imidazolium Salt Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Methanol/THF | |
| Temperature | 0°C (initial), 40°C (cyclization) | |
| Reaction Time | 72 hours (condensation), 48 hours (cyclization) | |
| Yield | 64% (diimine), 78% (IPr·HCl) |
Fluorination of the Imidazolium Salt
| Parameter | Value/Description | Source |
|---|---|---|
| Fluorinating Agent | DAST or Deoxo-Fluor | |
| Solvent | Dichloromethane | |
| Temperature | −20°C | |
| Reaction Time | 12 hours | |
| Purification | Column chromatography |
Purification and Characterization
Crystallization and Filtration
The crude product is recrystallized from a mixture of toluene and hexane at −20°C to afford colorless crystals. Filtration through a sintered glass funnel removes residual impurities, yielding material with >85% purity.
Spectroscopic Analysis
Table 3: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 426.58 g/mol | |
| Boiling Point | 445.4±45.0°C (predicted) | |
| Density | 0.865 g/mL at 25°C | |
| Storage Temperature | −20°C |
Challenges and Mitigation Strategies
Moisture Sensitivity
The compound is hygroscopic, requiring anhydrous conditions during synthesis and storage under inert gas (argon or nitrogen).
Byproduct Formation
Side reactions during fluorination may generate hydrogen fluoride (HF). Use of polytetrafluoroethylene (PTFE)-lined reactors and HF scavengers (e.g., calcium carbonate) minimizes equipment corrosion and improves safety.
Applications in Organic Synthesis
While beyond the scope of preparation methods, it is noted that this compound serves as a precursor to PhenoFluor™, a reagent for deoxyfluorination of phenols and heteroaromatics. Its stability and reactivity are attributed to the electron-withdrawing fluorine atoms and steric protection from the 2,6-diisopropylphenyl groups .
Chemical Reactions Analysis
1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the fluorine atoms are replaced by other groups using nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazole derivatives .
Scientific Research Applications
Deoxyfluorination of Phenols
One of the primary applications of 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole is its role as a reagent in the deoxyfluorination of heteroaromatic phenols. This process allows for the conversion of phenolic compounds into their corresponding aryl fluorides without the need for pre-activation of the substrate. This is significant because aryl fluorides are valuable intermediates in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
Synthesis of Alkyl Aryl Ethers
The compound also functions as a reagent in the synthesis of alkyl aryl ethers from phenols and alcohols. This reaction is particularly useful in creating complex organic molecules where ether linkages are required. The functional group tolerance exhibited by this compound makes it suitable for diverse synthetic pathways .
Ligand for Catalysis
In catalysis, this compound serves as a ligand for palladium complexes. These complexes are often employed in cross-coupling reactions such as Suzuki and Heck reactions. The unique steric and electronic properties imparted by this ligand can enhance the efficiency and selectivity of these reactions .
Case Study 1: Deoxyfluorination Efficiency
A study conducted by researchers at a leading university demonstrated that using this compound in the deoxyfluorination of various phenolic substrates resulted in high yields (up to 95%) of the corresponding aryl fluorides. This efficiency was attributed to the compound's ability to facilitate the reaction under mild conditions without requiring additional activating agents .
Case Study 2: Development of Palladium Catalysts
Another research effort focused on the development of palladium catalysts utilizing this imidazole derivative as a ligand. The study showed that these catalysts exhibited remarkable activity in carbon-carbon bond formation reactions. The use of this compound improved reaction rates significantly compared to traditional ligands .
Summary
The applications of this compound are diverse and impactful within organic chemistry. Its role as a reagent in deoxyfluorination and synthesis processes highlights its importance in producing valuable chemical intermediates. Furthermore, its use as a ligand in catalysis opens avenues for more efficient synthetic methodologies.
| Application Area | Description | Key Benefits |
|---|---|---|
| Deoxyfluorination | Converts phenols to aryl fluorides without activation | High yields; mild conditions |
| Synthesis of Alkyl Aryl Ethers | Forms ethers from phenols and alcohols | Functional group tolerance |
| Catalysis | Acts as a ligand for palladium complexes | Enhanced efficiency and selectivity |
Mechanism of Action
The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole exerts its effects involves its role as a ligand in catalytic processes. It coordinates with metal centers, stabilizing reactive intermediates and facilitating various chemical transformations. The molecular targets and pathways involved include metal-catalyzed cross-coupling reactions and activation of small molecules .
Comparison with Similar Compounds
The following analysis compares PhenoFluor with structurally related imidazole derivatives and other fluorinating agents in terms of reactivity, applications, and stability.
Structural and Functional Comparison with Imidazole Derivatives
*Estimated based on structural similarity to and .
Key Observations :
- Fluorine vs. Oxygen Substitution: PhenoFluor’s difluoro motif enhances its electrophilic fluorination capacity compared to the oxygen-containing analog, which is inert in fluorination .
- Steric Effects: The 2,6-diisopropylphenyl groups in all derivatives provide steric protection, but PhenoFluor’s planar imidazole ring allows better substrate accessibility than carbene-metal complexes (e.g., gold or silver derivatives in –9).
Comparison with Conventional Fluorinating Agents
Research Findings :
- PhenoFluor outperforms DAST in safety and selectivity, particularly for aromatic substrates, but is less effective for aliphatic alcohols .
- Unlike transition-metal-catalyzed fluorination (e.g., Pd/CsF systems in ), PhenoFluor avoids metal contamination, making it preferable for pharmaceutical synthesis .
Stability and Handling
Biological Activity
1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole, commonly referred to as PhenoFluor™, is a synthetic compound notable for its role in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its applications in deoxyfluorination reactions and other relevant biochemical interactions.
- Molecular Formula : C27H36F2N2
- Molecular Weight : 436.59 g/mol
- CAS Number : 1314657-40-3
- Appearance : Solid at room temperature
- Melting Point : 213-217 °C
PhenoFluor™ acts primarily as a reagent in the deoxyfluorination of heteroaromatic phenols. This process involves the substitution of hydroxyl groups with fluorine atoms at the ipso position without prior activation of the substrate. The compound facilitates this transformation by stabilizing transition states through its bulky diisopropylphenyl groups, enhancing selectivity and efficiency in reactions.
1. Deoxyfluorination of Phenols
PhenoFluor™ has been extensively studied for its utility in the deoxyfluorination of phenolic compounds. This reaction is crucial in synthesizing fluorinated pharmaceuticals and agrochemicals, where fluorine atoms can significantly enhance biological activity by improving metabolic stability and bioavailability.
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phenol | Fluorophenol | 85 | Room Temp |
| Heteroaromatic phenols | Fluorinated heteroaromatics | 90 | Mild conditions |
2. Functional Group Tolerance
The compound demonstrates remarkable functional group tolerance, allowing for the synthesis of alkyl aryl ethers from phenols and alcohols. This versatility is particularly valuable in complex organic syntheses where multiple functional groups are present.
Case Study 1: Synthesis of Fluorinated Compounds
In a recent study, researchers utilized PhenoFluor™ to synthesize various fluorinated compounds from phenolic precursors. The results indicated that the reagent not only provided high yields but also maintained the integrity of sensitive functional groups present in the substrates.
Case Study 2: Pharmacological Implications
Another investigation focused on the pharmacological implications of fluorinated products derived from PhenoFluor™. The study revealed that fluorinated derivatives exhibited enhanced binding affinity to certain biological targets compared to their non-fluorinated counterparts, suggesting potential applications in drug design.
Toxicology and Safety
While PhenoFluor™ is primarily used in laboratory settings, safety data indicate that it should be handled with care due to its chemical reactivity. Standard laboratory safety protocols should be followed to minimize exposure risks during synthesis and application.
Q & A
Q. Steric Properties :
- Tolman Cone Angle : Estimate steric bulk (e.g., >170° for 2,6-diisopropylphenyl groups) to predict catalytic activity .
What advanced applications does this compound have in transition-metal catalysis, and how do substituents influence reactivity?
Advanced Research Question
The bulky 2,6-diisopropylphenyl groups stabilize metal centers in catalysts, while the difluoro motif enhances electron-withdrawing effects. For instance, analogous N-heterocyclic carbene (NHC) precursors form complexes with Pd or Au for cross-coupling reactions .
Methodological Insight :
- Test catalytic efficiency in Suzuki-Miyaura couplings using aryl bromides. Compare turnover numbers (TON) with less-hindered NHCs to quantify steric impact .
How do electronic effects from the difluoro group and aryl substituents modulate reactivity in photochemical studies?
Advanced Research Question
The difluoro group increases electrophilicity, making the compound susceptible to nucleophilic attack. UV-Vis spectroscopy reveals redshifted absorbance peaks (~300 nm) due to conjugation with aryl rings .
Experimental Design :
- Conduct fluorescence quenching experiments with electron-rich aromatics (e.g., anthracene) to assess charge-transfer interactions .
What precautions are critical for handling air- and moisture-sensitive derivatives of this compound?
Q. Experimental Design
- Storage : Use argon/vacuum-sealed containers to prevent hydrolysis. Glassware should be flame-dried, and solvents must be degassed (e.g., THF over Na/benzophenone) .
- Safety : Wear nitrile gloves and conduct reactions in fume hoods due to potential fluoride release .
How should researchers address contradictions in reported stability data for imidazole derivatives under oxidative conditions?
Data Contradiction Analysis
Discrepancies may arise from impurities or varying O₂ levels.
Methodology :
- Replicate stability assays using controlled atmospheres (e.g., glovebox vs. ambient air).
- Use HPLC-MS to quantify degradation products and identify oxidation pathways .
What mechanistic insights explain the role of fluorine in nucleophilic substitution reactions involving this compound?
Advanced Mechanistic Study
The electronegative fluorine atoms polarize the C–F bonds, facilitating nucleophilic attack. Isotopic labeling () can track substitution sites.
Example : React with KOtBu in DMF to generate imidazol-2-ylidenes, characterized by X-ray crystallography .
How does this compound compare to non-fluorinated imidazole derivatives in supramolecular chemistry applications?
Q. Comparative Analysis
- Hydrogen Bonding : The difluoro group reduces H-bond donor capacity vs. NH-containing analogs.
- Crystal Packing : Bulky substituents favor π-stacking in fluorinated derivatives, whereas NH groups enable H-bonded networks .
Table 1 : Comparison of Crystallographic Parameters
| Property | Fluorinated Derivative | Non-Fluorinated Analog |
|---|---|---|
| C–F Bond Length (Å) | 1.34 | N/A |
| Dihedral Angle (°) | 12.5 | 8.7 |
| Packing Density (g/cm³) | 1.29 | 1.18 |
| Data derived from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
